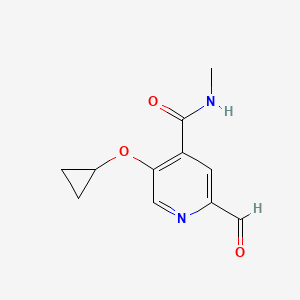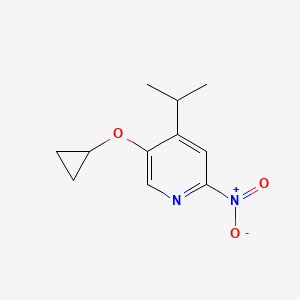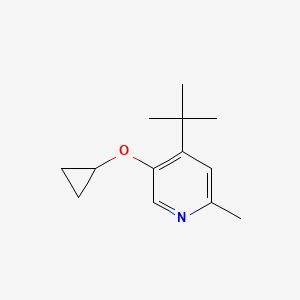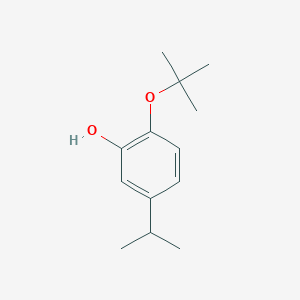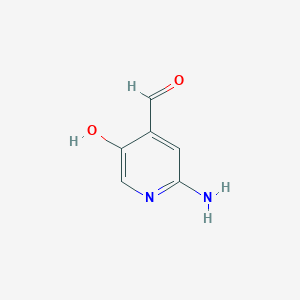
2-Amino-5-hydroxyisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-hydroxyisonicotinaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position and a hydroxyl group at the fifth position on the pyridine ring, along with an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the selective amination of 2-hydroxy-5-halopyridine. This process typically employs a copper-catalyzed reaction, where the electron-rich C-5 position of the pyridine ring is targeted for amination. The reaction conditions are generally mild and economical, making it an attractive method for laboratory synthesis .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. One such method includes the cyanoacetylation of amines, followed by cyclocondensation reactions. These methods are designed to produce high yields and purity, suitable for large-scale applications .
化学反応の分析
Types of Reactions
2-Amino-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Amino-5-hydroxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes and pigments, owing to its unique chemical properties
作用機序
The mechanism of action of 2-Amino-5-hydroxyisonicotinaldehyde involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but its structural features suggest a role in enzyme inhibition and receptor modulation .
類似化合物との比較
Similar Compounds
3-Hydroxyisonicotinaldehyde: Similar in structure but with the hydroxyl group at the third position.
2-Amino-5-hydroxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
2-Amino-5-hydroxyisonicotinaldehyde is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with an aldehyde group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
特性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
2-amino-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H,(H2,7,8) |
InChIキー |
IYMXUIWQBVQALZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1N)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



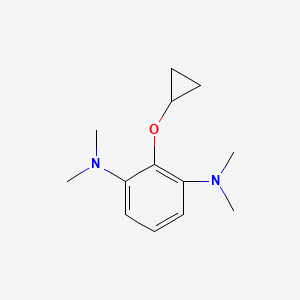
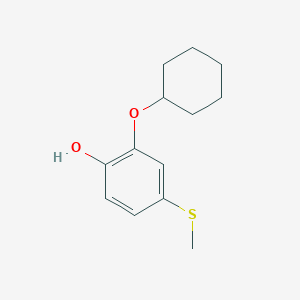
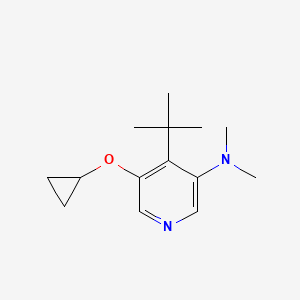
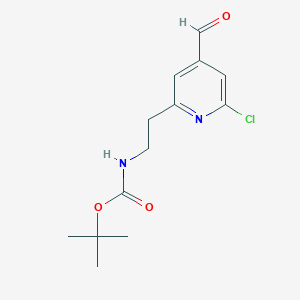

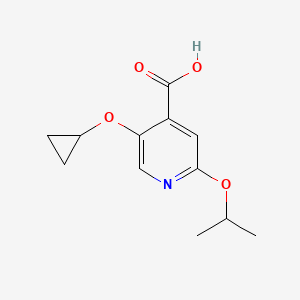
![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)


